2-Hydroxy Valbenazine-d8 is a deuterated derivative of Valbenazine, a medication primarily used to treat tardive dyskinesia and chorea associated with Huntington's disease. Valbenazine functions as a selective inhibitor of the vesicular monoamine transporter 2, which plays a crucial role in the regulation of neurotransmitter levels in the central nervous system. The introduction of deuterium in 2-Hydroxy Valbenazine-d8 enhances its pharmacokinetic properties, potentially leading to improved therapeutic outcomes.
2-Hydroxy Valbenazine-d8 is synthesized from Valbenazine through specific chemical modifications that incorporate deuterium into its molecular structure. This compound is often used in research settings to study the effects and mechanisms of action of Valbenazine and its metabolites.
2-Hydroxy Valbenazine-d8 falls under the classification of organic compounds known as alpha amino acid esters. It is categorized as a vesicular monoamine transporter 2 inhibitor and is structurally related to other compounds used in the treatment of movement disorders.
The synthesis of 2-Hydroxy Valbenazine-d8 typically involves several key steps:
The detailed synthesis may involve specific conditions such as temperature control, solvent selection (e.g., acetonitrile), and reaction times to optimize yield and purity. For example, reactions may be conducted at elevated temperatures (around 50-55°C) for several hours to facilitate deuteration and subsequent reactions.
The molecular formula for 2-Hydroxy Valbenazine-d8 is , with a molecular weight of approximately 428.59 g/mol. The structure features a benzoquinolizidine core similar to that of Valbenazine, modified by the presence of hydroxyl and deuterated groups.
2-Hydroxy Valbenazine-d8 undergoes various chemical reactions typical for organic compounds, including:
The stability of 2-Hydroxy Valbenazine-d8 under different pH levels and temperatures is crucial for its application in therapeutic settings. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor these reactions.
The mechanism of action for 2-Hydroxy Valbenazine-d8 mirrors that of Valbenazine, primarily involving:
The inhibitory constant (Ki) for Valbenazine against VMAT2 is approximately 150 nM, while its active metabolite shows even higher affinity (around 3 nM). These values indicate a potent mechanism for managing hyperkinetic disorders.
2-Hydroxy Valbenazine-d8 serves several important roles in scientific research:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2